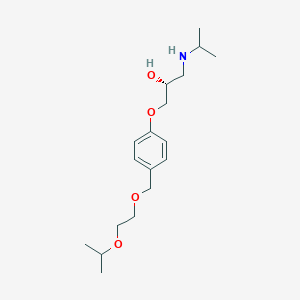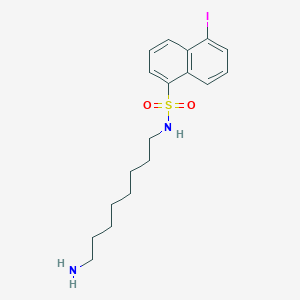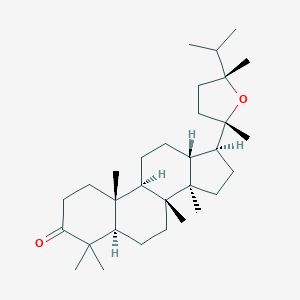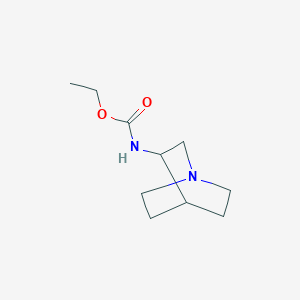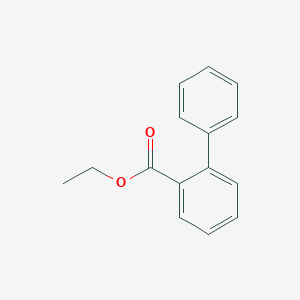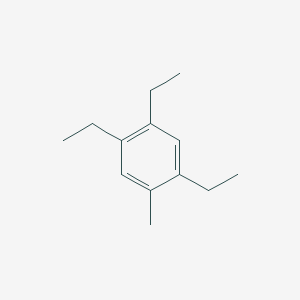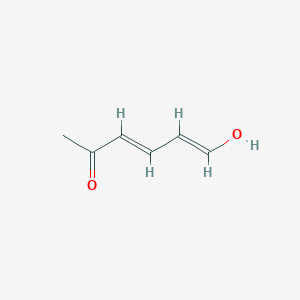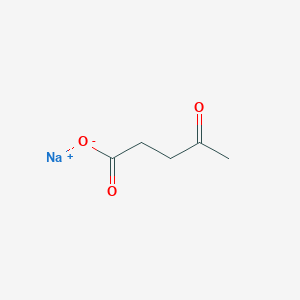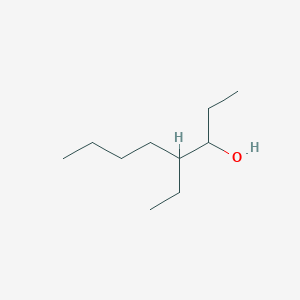
Erythrosine sodium
概要
説明
Synthesis Analysis
The synthesis of erythrosine sodium involves complex chemical reactions, often starting with the base compound and undergoing various steps to achieve the final dye. While specific synthesis pathways for erythrosine sodium are not detailed in the provided studies, the synthesis of related compounds, such as D-erythro-sphingosine, involves key transformations like regioselective opening and cross-metathesis, indicating the intricate processes involved in creating such compounds (Torssell & Somfai, 2004).
Molecular Structure Analysis
The molecular structure of erythrosine sodium is characterized by its xanthene backbone, which is crucial for its coloring properties. The presence of iodine atoms within its structure distinguishes erythrosine from other dyes, such as sodium fluorescein, affecting its toxicity and chemical behavior (Yankell & Loux, 1977). This structural aspect is critical for its function and interactions with other molecules.
Chemical Reactions and Properties
Erythrosine's chemical properties are influenced by its molecular structure. Studies on its adsorption using materials like hen feathers and waste materials indicate its affinity for various substrates, highlighting its chemical reactivity and potential for removal from wastewater (Gupta et al., 2006). These studies reflect on erythrosine's environmental impact and the methods for its mitigation.
Physical Properties Analysis
The physical properties of erythrosine sodium, such as solubility and color stability, are essential for its application in various industries. The interaction of erythrosine with polymers like polyvinylpyrrolidone (PVP) affects its stability and solubility, which is crucial for its use in pharmaceutical formulations (Anderson & Boyce, 1969).
Chemical Properties Analysis
The chemical behavior of erythrosine sodium in different environments, including its protolytic and tautomeric equilibria, is significant for its effectiveness as a dye. Understanding these chemical properties allows for the optimization of erythrosine sodium in various applications, ensuring its desired performance in products (Freitas et al., 2020).
科学的研究の応用
Erythrosine, also known as Red No. 3, is an organoiodine compound, specifically a derivative of fluorone . It is primarily used as a food coloring . Here are some of its applications:
-
Food Coloring
- Application: Erythrosine is used as a food coloring . It is commonly used in sweets such as some candies and ice pops, and even more widely used in cake-decorating gels .
- Method: It is added to food products during their processing phase to give them a desirable color .
- Results: The use of Erythrosine as a food coloring enhances the visual appeal of food products .
-
Printing Ink
-
Biological Stain
-
Dental Plaque Disclosing Agent
- Application: Erythrosine is used as a dental plaque disclosing agent .
- Method: It is applied to the teeth and it binds to dental plaque, staining it a bright color and making it easier to see .
- Results: The use of Erythrosine as a dental plaque disclosing agent aids in the identification and removal of plaque .
-
Radiopaque Medium
-
Sensitizer for Orthochromatic Photographic Films
-
Visible Light Photoredox Catalyst
-
Coloring for Candies and Popsicles
-
Cake Decorating Gels
-
Coloring for Pistachio Shells
Safety And Hazards
- ADI (Acceptable Daily Intake) : Set at 0-0.1 mg/kg body weight
- Toxicity : Generally considered safe, but excessive consumption may lead to thyroid dysfunction due to iodine content
- Allergic Reactions : Rare, but some individuals may be sensitive
- Carcinogenicity : Controversial; some studies suggest a potential link to cancer
将来の方向性
Ongoing research aims to explore its safety profile further and identify potential alternatives.
特性
IUPAC Name |
disodium;2-(2,4,5,7-tetraiodo-3-oxido-6-oxoxanthen-9-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H8I4O5.2Na/c21-11-5-9-13(7-3-1-2-4-8(7)20(27)28)10-6-12(22)17(26)15(24)19(10)29-18(9)14(23)16(11)25;;/h1-6,25H,(H,27,28);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IINNWAYUJNWZRM-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)I)[O-])I)I)I)C(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H6I4Na2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901015598 | |
| Record name | Erythrosine sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901015598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
879.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Erythrosine sodium | |
CAS RN |
568-63-8, 16423-68-0 | |
| Record name | Erythrosine sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901015598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Erythrosin B | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ERYTHROSINE SODIUM ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TL7LH93FM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



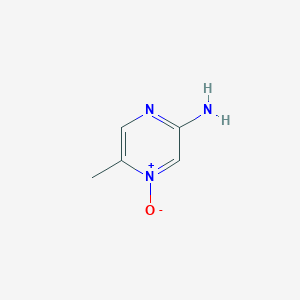
![6-amino-2-[[2-(2-aminopropanoylamino)-4-methylpentanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide](/img/structure/B11583.png)
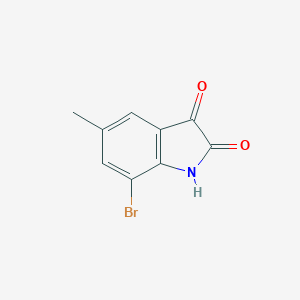

![3-methyl-N-(5,8,13,14-tetrahydro-5,8,14-trioxonaphth[2,3-c]acridin-6-yl)benzamide](/img/structure/B11589.png)
